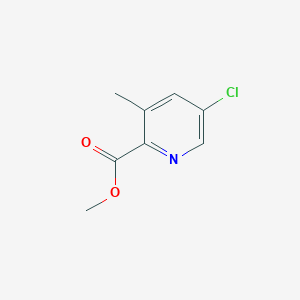

Methyl 5-chloro-3-methylpicolinate

Description

Structure

3D Structure

Properties

CAS No. |

886365-49-7 |

|---|---|

Molecular Formula |

C8H8ClNO2 |

Molecular Weight |

185.61 g/mol |

IUPAC Name |

methyl 5-chloro-3-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-6(9)4-10-7(5)8(11)12-2/h3-4H,1-2H3 |

InChI Key |

YZMKWTNQXIBEAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)OC)Cl |

Origin of Product |

United States |

Contextual Significance of Picolinate Esters in Heterocyclic Chemistry

Picolinate (B1231196) esters are a class of organic compounds derived from picolinic acid, which is a pyridinecarboxylic acid. Picolinic acid and its ester derivatives are significant in coordination chemistry and organic synthesis. pschemicals.com The nitrogen atom and the carboxylate group of picolinate esters can act as a bidentate chelating agent for various metal ions, including chromium, zinc, manganese, copper, and iron. pschemicals.comresearchgate.net This chelation is a key feature in their diverse applications.

In the realm of organic synthesis, picolinate esters serve as versatile intermediates. nih.gov They are often employed in the synthesis of more complex molecules, including pharmaceuticals and pesticides. pschemicals.com The ester functionality can be readily transformed into other functional groups, and the pyridine (B92270) ring itself can undergo various modifications. The study of picolinyl esters is also crucial in analytical techniques, such as mass spectrometry, where they are used to identify the structures of acyl groups. nih.gov

Role of Chlorinated and Methyl Substituted Pyridine Scaffolds in Organic Synthesis

The pyridine (B92270) ring is a fundamental scaffold in a multitude of biologically active compounds. researchgate.netchemrxiv.org The introduction of substituents, such as chlorine atoms and methyl groups, onto this ring system dramatically influences the molecule's physical, chemical, and biological properties.

Chlorinated pyridines are pivotal intermediates in the synthesis of a wide array of functionalized molecules. researchgate.netmdpi.com The chlorine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various other functional groups. It can also direct further substitution reactions on the pyridine ring. The synthesis of chlorinated pyridines often involves direct chlorination or diazotization reactions of aminopyridines. google.com

Methyl-substituted pyridines, such as 3-methylpyridine (B133936) (β-picoline), are also of great industrial and academic importance. researchgate.net The methyl group can be functionalized, for example, through oxidation to a carboxylic acid or halogenation. Its presence also influences the electronic properties of the pyridine ring, affecting its reactivity and the basicity of the nitrogen atom. The combination of both chloro and methyl substituents on a pyridine ring creates a highly versatile building block for constructing complex molecular architectures. rsc.org

Overview of Academic Research Endeavors Centered on Methyl 5 Chloro 3 Methylpicolinate

Direct Chemical Synthesis of this compound

The direct synthesis of this compound relies on the strategic assembly of the substituted pyridine (B92270) ring and subsequent esterification.

Exploration of Established Synthetic Pathways for Picolinate (B1231196) Esters

The synthesis of picolinate esters, including the title compound, often begins with the corresponding picolinic acid. A common and effective method for the direct synthesis of this compound starts from 5-chloro-3-methylpicolinonitrile. This nitrile is hydrolyzed under basic conditions, using a reagent such as sodium hydroxide (B78521) in ethanol (B145695), to yield 5-chloro-3-methylpicolinic acid. chemicalbook.com The reaction mixture is typically heated to reflux to drive the conversion. chemicalbook.com Following the hydrolysis, the resulting picolinic acid is then esterified. A standard procedure involves converting the carboxylic acid to its more reactive acid chloride derivative using thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com The crude acid chloride is then treated with methanol (B129727) to afford the desired methyl ester. chemicalbook.com

Another established route for synthesizing picolinate esters is through the direct esterification of the corresponding picolinic acid using an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.comyoutube.com However, for substrates with sensitive functional groups, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) can be employed to facilitate the reaction between the carboxylic acid and the alcohol under milder conditions. researchgate.net

A summary of a typical synthetic sequence is presented below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 5-chloro-3-methylpicolinonitrile | NaOH, EtOH, H₂O | 5-chloro-3-methylpicolinic acid |

| 2 | 5-chloro-3-methylpicolinic acid | SOCl₂, cat. DMF | 5-chloro-3-methylpicolinoyl chloride |

| 3 | 5-chloro-3-methylpicolinoyl chloride | Methanol | This compound |

Development of Novel and Efficient Pyridine Ring Construction Methods

While the functionalization of pre-existing pyridine rings is common, the de novo construction of the pyridine nucleus offers an alternative and powerful strategy. Transition metal-catalyzed [2+2+2] cycloaddition reactions have emerged as a versatile method for assembling highly substituted pyridines. researchgate.net This approach involves the cyclotrimerization of two alkyne molecules and a nitrile, providing a direct route to the pyridine core. researchgate.net

Another innovative approach involves the use of hetero-Diels-Alder reactions. nih.gov In this strategy, a 1,3-butadiene (B125203) derivative (the diene) reacts with an olefin or a similar dienophile in a [4+2] cycloaddition to form a six-membered ring, which can be a precursor to the pyridine skeleton. nih.gov Nature itself provides inspiration for pyridine ring synthesis through enzymatic pathways, which can offer environmentally benign alternatives to traditional chemical methods. nih.gov Additionally, novel methods for constructing pyridine derivatives include the cyclization of O-acyl oximes and one-pot strategies involving the hydroamination of alkynes. researchgate.net

Selective Functionalization of the Pyridine Core

Achieving the desired substitution pattern on the pyridine ring is a key challenge in the synthesis of compounds like this compound. Regioselective functionalization is therefore of paramount importance.

Regioselective Halogenation and Chlorination Strategies

The introduction of a chlorine atom at the C5 position of a 3-methylpyridine (B133936) precursor is a critical step. Direct electrophilic halogenation of pyridine is often difficult and requires harsh conditions due to the electron-deficient nature of the ring. nih.gov However, recent advancements have led to more sophisticated and milder methods.

One such method involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nih.govchemrxiv.orgnih.gov This strategy temporarily transforms the electron-deficient pyridine into a more reactive acyclic species that can undergo regioselective halogenation under mild conditions. nih.govchemrxiv.orgnih.gov This approach has proven effective for the 3-halogenation of a broad range of pyridine derivatives. nih.govnih.gov

Directed ortho-metalation is another powerful tool for regioselective functionalization. While often favoring the C2 position, specific directing groups and reaction conditions can be employed to achieve functionalization at other positions. The use of organosodium bases, for instance, has shown promise in overriding the directing effect of the nitrogen atom to achieve C4-functionalization. nih.govchemrxiv.org

Functionalization of the Methyl Side Chain (e.g., benzylic bromination)

The methyl group at the C3 position offers a handle for further structural diversification. The reaction of methyl-substituted pyridines, like 2-picoline, with strong bases such as n-butyllithium (n-BuLi) or potassium diisopropylamide (KDA) can generate a carbanion at the methyl group. nih.gov This nucleophilic species can then be trapped with various electrophiles. For example, reaction with dimethyldisulfide can lead to dithioacetals and trithioorthoesters. nih.gov These sulfur-containing intermediates can be further transformed into other functional groups like aldehydes, ketones, or esters. nih.gov While direct benzylic bromination of the methyl group on the pyridine ring is a plausible transformation, specific conditions would need to be optimized to ensure selectivity and avoid competing reactions on the ring.

Derivatization and Transformation via the Ester Moiety

The methyl ester group of this compound is a versatile functional handle for a variety of chemical transformations.

Picolinoyl esters are frequently used as derivatizing agents in analytical chemistry, particularly for enhancing the detection of molecules in mass spectrometry. researchgate.netnih.gov The picolinoyl group can be introduced by reacting a hydroxyl-containing analyte with a picolinic acid derivative. researchgate.netnih.gov

The ester can undergo hydrolysis back to the carboxylic acid under either acidic or basic conditions. Transesterification, the exchange of the methoxy (B1213986) group for another alkoxy group, can be achieved by reacting the ester with a different alcohol in the presence of an acid or base catalyst. youtube.com Furthermore, the ester can be converted to an amide by reaction with an amine. The use of coupling reagents can facilitate this transformation under mild conditions. researchgate.netnih.gov Reduction of the ester moiety using reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding primary alcohol, 5-chloro-3-(hydroxymethyl)pyridine.

The reactivity of the ester group allows for the synthesis of a wide array of derivatives, expanding the chemical space accessible from this compound. For instance, the conversion to "active esters," such as N-hydroxysuccinimidyl or pentafluorophenyl esters, creates highly reactive acylating agents. nih.gov These active esters are valuable for the efficient formation of amide bonds, particularly in peptide synthesis and the modification of biomolecules. nih.gov

Transesterification Reactions and Their Scope

Transesterification is a crucial process for converting this compound into other ester derivatives by exchanging its methyl group with a different alkyl or aryl group. This reaction can be catalyzed by acids, bases, or enzymes, with the choice of catalyst depending on the desired product and the substrate's sensitivity.

Under acidic conditions, the reaction typically involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by an alcohol. youtube.com For a molecule like this compound, a strong acid catalyst such as sulfuric acid would be used in an excess of the desired alcohol, which also serves as the solvent, to drive the equilibrium towards the product. youtube.com

Base-catalyzed transesterification, often employing an alkoxide corresponding to the desired ester, proceeds through a nucleophilic addition-elimination mechanism. For instance, using sodium ethoxide in ethanol would yield Ethyl 5-chloro-3-methylpicolinate. It is important that the alkoxide base matches the alcohol solvent to avoid a mixture of products.

Table 1: Comparison of Transesterification Methods for Picolinate Esters

| Catalyst Type | Typical Reagents | Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, excess ROH | Reflux | Inexpensive reagents | Requires harsh conditions, potential for side reactions |

| Base-Catalyzed | NaOR, ROH | Room temp. to reflux | Faster than acid-catalyzed | Sensitive to water, risk of saponification |

| Enzymatic | Lipase (B570770), Acyl donor | Mild (e.g., 50°C), Organic solvent | High selectivity, mild conditions, environmentally friendly | Higher catalyst cost, slower reaction times |

Pathways for Amidation and Hydrolysis

Amidation

The conversion of this compound to the corresponding amide is a valuable transformation, often leading to compounds with significant biological activity. This can be achieved through several catalytic methods.

One effective method involves the use of a borane-pyridine complex as a catalyst for the direct amidation of carboxylic acids and esters. nih.gov This approach is tolerant of various functional groups, including the chloro-substituent present in this compound. For instance, the amidation of p-nitrobenzoic acid with benzylamine (B48309) using a borane-pyridine catalyst yielded the corresponding amide in 80% yield. mdpi.com

Another powerful technique is the nickel-catalyzed reductive coupling of esters with nitroarenes, which allows for the direct formation of amides from unactivated esters. chiralpedia.com This method is compatible with a wide range of functional groups.

More recently, iron(III) chloride (FeCl₃) has been shown to be an effective and inexpensive catalyst for the direct amidation of esters under solvent-free conditions. This method is compatible with both primary and secondary amines and is particularly effective for 2-pyridinecarboxamides due to the chelation of the iron catalyst by the pyridine nitrogen and carbonyl oxygen, which stabilizes the intermediate complex. nih.gov

Table 2: Catalytic Amidation of Esters

| Catalyst System | Amine Source | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| Borane-pyridine | Primary/Secondary Amines | Refluxing xylenes, 12 h | 41-98% | mdpi.com |

| FeCl₃ | Primary/Secondary Amines | 80°C, solvent-free, 1.5-3 h | 47-99% |

Hydrolysis

Hydrolysis of this compound back to its parent carboxylic acid, 5-chloro-3-methylpicolinic acid, is a fundamental reaction typically achieved under acidic or basic conditions.

Acid-catalyzed hydrolysis involves protonation of the ester's carbonyl oxygen, followed by nucleophilic attack by water. The presence of the electron-withdrawing chloro group and the pyridine nitrogen can influence the reaction rate.

Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the attack of a hydroxide ion on the carbonyl carbon. The rate of this reaction is influenced by the substituents on the pyridine ring. Divalent metal ions such as Cu(II) and Ni(II) have been shown to catalyze the hydrolysis of picolinate esters. acs.org The hydrolysis of phenyl picolinate is significantly influenced by pH, with acid-catalyzed and base-catalyzed reactions dominating at low and high pH respectively. organic-chemistry.org

The kinetics of hydrolysis for substituted pyridinium (B92312) ions, such as 1-methoxycarbonylpyridinium ions, show that the reaction with water is general base-catalyzed. The rate-determining step, whether the formation or breakdown of the tetrahedral intermediate, depends on the substituents on the pyridine ring.

Stereoselective and Chiral Synthesis Strategies for Picolinate Derivatives

The development of stereoselective and chiral synthesis strategies for picolinate derivatives is of significant interest, particularly for applications in pharmaceuticals and materials science where specific stereoisomers are often required. While specific examples for this compound are not extensively documented, general principles of asymmetric synthesis can be applied.

Chiral catalysts are central to stereoselective synthesis. chiralpedia.com These can be metal complexes with chiral ligands, organocatalysts, or enzymes. For example, chiral phosphoric acids have emerged as powerful catalysts for a variety of asymmetric transformations, including the synthesis of axially chiral allenes and styrenes with high enantioselectivity. scielo.br These catalysts create a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Enzymatic methods, particularly using lipases, are highly effective for the kinetic resolution of racemic alcohols and esters. youtube.com This can be applied to the synthesis of chiral picolinate derivatives by, for example, the selective acylation of a racemic alcohol with a picolinoyl derivative or the selective hydrolysis of a racemic picolinate ester. Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically provide a 100% yield of the desired chiral product. youtube.com

The synthesis of chiral catalysts themselves can be achieved through asymmetric autocatalysis, where the chiral product of a reaction also acts as a catalyst for its own formation. nih.gov This can lead to a high degree of enantiomeric excess from an initially small chiral imbalance.

Table 3: Strategies for Chiral Synthesis of Picolinate Derivatives

| Strategy | Key Features | Potential Application to Picolinates |

|---|---|---|

| Chiral Phosphoric Acid Catalysis | Creates a chiral pocket, proton transfer catalysis. scielo.br | Asymmetric functionalization of the picolinate ring or side chain. |

| Enzymatic Kinetic Resolution | High enantioselectivity of enzymes like lipases. youtube.com | Resolution of racemic picolinate esters or precursor alcohols. |

| Dynamic Kinetic Resolution (DKR) | Combines resolution with in-situ racemization. youtube.com | Potentially quantitative yield of a single enantiomer of a chiral picolinate. |

| Asymmetric Autocatalysis | Product acts as a catalyst for its own formation. nih.gov | Amplification of enantiomeric excess in chiral picolinate synthesis. |

Catalytic Systems and Processes in Picolinate Synthesis

The synthesis of picolinates, including substituted derivatives like this compound, often relies on efficient catalytic systems to achieve high yields and selectivity.

A notable development in the synthesis of picolinate and picolinic acid derivatives is the use of a novel nanoporous heterogeneous catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂. organic-chemistry.org This metal-organic framework (MOF) based catalyst facilitates a multi-component reaction at ambient temperature, offering a green and efficient route to these compounds. youtube.comorganic-chemistry.org

Another approach involves the oxidation of picolines. For instance, a catalyst composed of an active component (such as TiO₂ and V₂O₅) on a SiC carrier can be used for the selective oxidation of picoline to picolinic acid. scielo.br

For transformations of the picolinate moiety itself, various catalytic systems are employed. A manganese(II)/picolinic acid catalyst system has been developed for the efficient epoxidation of olefins. organic-chemistry.org While this is a reaction of a picolinic acid complex, it highlights the role of the picolinate structure in catalysis.

Hybrid catalysts, such as a picolinic acid-12-molybdophosphoric acid complex, have been shown to be effective heterogeneous acid catalysts for esterification reactions, demonstrating high activity and good durability. scielo.br

Table 4: Catalytic Systems in Picolinate Chemistry

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| UiO-66(Zr)-N(CH₂PO₃H₂)₂ | Picolinate Synthesis | Heterogeneous MOF, ambient temperature, multi-component reaction. | youtube.comorganic-chemistry.org |

| TiO₂/V₂O₅ on SiC | Picoline Oxidation | Selective oxidation to picolinic acid. | scielo.br |

| Mn(II)/Picolinic Acid | Olefin Epoxidation | In situ generated, high efficiency and selectivity. | organic-chemistry.org |

Mechanistic Elucidation of Substitution Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic significantly influences its susceptibility to substitution reactions.

Investigations into Nucleophilic Aromatic Substitution (SNAr) Variants

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing the electron-poor pyridine ring. wikipedia.org In this reaction, a nucleophile displaces a leaving group, typically a halide, on the aromatic ring. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups on the ring. masterorganicchemistry.com

In the case of this compound, the chlorine atom at the 5-position serves as the leaving group. The electron-withdrawing nature of the pyridine nitrogen and the methyl ester group at the 2-position activates the ring for nucleophilic attack. While the methyl group at the 3-position is generally considered electron-donating, its effect is less pronounced compared to the activating effect of the nitrogen and ester groups.

The general mechanism for an SNAr reaction on this substrate involves the attack of a nucleophile at the carbon bearing the chlorine atom, leading to the formation of a Meisenheimer-like intermediate. Subsequent expulsion of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The rate of these reactions is often dependent on the nucleophilicity of the attacking species and the ability of the solvent to stabilize the charged intermediate. nih.gov Studies have shown that SNAr reactions can be carried out under mild, aqueous conditions using polymeric additives, which can enhance reaction rates and facilitate a broad functional group tolerance. d-nb.info

Studies of Electrophilic Aromatic Substitution (EAS) Processes

Electrophilic aromatic substitution (EAS) on pyridine and its derivatives is generally more challenging compared to benzene (B151609) due to the electron-deficient nature of the ring. pearson.combeilstein-journals.org The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming electrophiles primarily to the 3-position (meta-position). youtube.comyoutube.com This is because attack at the 2- or 4-position would lead to a highly unstable resonance structure where the positive charge is placed on the electronegative nitrogen atom. youtube.com

For this compound, the directing effects of the existing substituents must be considered. The methyl group at C-3 is an activating ortho-, para-director, while the chloro group at C-5 is a deactivating ortho-, para-director. The methyl ester at C-2 is a deactivating meta-director. The interplay of these groups, along with the inherent directing effect of the pyridine nitrogen, makes predicting the outcome of EAS reactions complex.

Computational studies on the nitration of pyridine derivatives have shown that these reactions can proceed through a stepwise polar mechanism involving a labile tetrahedral cation intermediate. rsc.orgrsc.org However, under the strongly acidic conditions often required for EAS, the pyridine nitrogen is protonated, further deactivating the ring and making substitution even more difficult. rsc.orgrsc.org

Reactivity Profiling of the Methyl Side Chain

The methyl group at the 3-position of this compound offers another site for functionalization, distinct from the reactions on the pyridine ring itself.

Radical-Mediated Functionalization Reactions

Radical reactions provide a powerful tool for the functionalization of C-H bonds, including those of methyl groups on heterocyclic rings. nih.gov The inherent electronic properties of pyridines can make selective C-H functionalization challenging, but radical approaches can offer unique selectivity. nih.gov For instance, a redox-neutral dearomatization-rearomatization process has been developed for the highly regioselective meta-C-H functionalization of pyridines, allowing for the introduction of various functional groups. nih.gov

While specific studies on the radical-mediated functionalization of the methyl group of this compound are not extensively detailed in the provided search results, general principles of radical chemistry suggest that this methyl group could be susceptible to hydrogen abstraction by a radical initiator, followed by reaction with a suitable radical species. The benzylic-like position of the methyl group could facilitate this process.

Carbanion Formation via Deprotonation and Subsequent Electrophilic Trapping

The protons of the methyl group on a pyridine ring can be sufficiently acidic to be removed by a strong base, leading to the formation of a carbanion. chemicalforums.comwikipedia.orgnumberanalytics.com This carbanion is a potent nucleophile and can be trapped by various electrophiles, allowing for the elongation or functionalization of the methyl side chain. wikipedia.org The stability of the resulting carbanion is a key factor, and it can be influenced by resonance delocalization onto the pyridine ring. chemicalforums.com

The deprotonation of the methyl group in this compound would generate a carbanion at the benzylic-like position. This intermediate can then react with electrophiles such as alkyl halides or carbonyl compounds. The choice of base is critical to avoid competing nucleophilic addition to the pyridine ring. chemicalforums.com The formation of carbanions can be achieved through various methods, including deprotonation with strong bases or reductive cleavage of certain bonds. numberanalytics.com

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. mdpi.commdpi.com The chloro-substituent on this compound makes it a suitable substrate for various cross-coupling reactions.

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Heck, and Sonogashira reactions. organic-chemistry.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with a halide in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com This method is widely used for the formation of biaryl compounds and is known for its mild reaction conditions and the low toxicity of the boron reagents. organic-chemistry.orgresearchgate.net this compound can be coupled with various aryl or vinyl boronic acids to introduce new carbon substituents at the 5-position.

Heck Coupling: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a valuable tool for the vinylation of aromatic rings. This compound could be reacted with various alkenes to introduce a vinyl group at the 5-position.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgscirp.orgscirp.org It is a highly effective method for the synthesis of alkynyl-substituted aromatic compounds. The reaction of this compound with a terminal alkyne would yield the corresponding 5-alkynylpicolinate derivative.

The table below summarizes the potential cross-coupling reactions for this compound.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | Organoboronic acid/ester | Palladium catalyst, Base | Aryl/Vinyl-substituted picolinate |

| Heck Coupling | Alkene | Palladium catalyst, Base | Vinyl-substituted picolinate |

| Sonogashira Coupling | Terminal alkyne | Palladium catalyst, Copper co-catalyst, Base | Alkynyl-substituted picolinate |

Photochemical and Thermal Transformations of the Picolinate Scaffold

The stability and transformation of the picolinate scaffold under the influence of light and heat are critical for understanding its environmental fate and its utility in various applications. While specific studies on the photochemical and thermal behavior of this compound are not extensively documented in publicly available literature, the reactivity of related pyridine carboxylic acid esters and heterocyclic compounds provides valuable insights.

Photochemical Transformations:

The photochemical behavior of pyridine derivatives is influenced by the nature and position of substituents on the ring. In general, the photolysis of pyridine compounds can lead to ring-opening, rearrangement, or fragmentation reactions. For esters of carboxylic acids, photofragmentation of the ester group is a common pathway. The presence of a chlorine atom on the pyridine ring, as in this compound, may introduce additional photochemical pathways, including the potential for carbon-chlorine bond cleavage upon UV irradiation.

Studies on the photolysis of arene chromium tricarbonyls in the presence of methyl methacrylate (B99206) have shown that the process can initiate polymerization, suggesting the formation of reactive intermediates. rsc.org While not directly analogous, this highlights the potential for picolinate esters to participate in photoinduced reactions. The specific influence of the chloro and methyl groups on the photochemical stability of the picolinate ring in this compound would depend on their electronic effects and their ability to stabilize or destabilize potential photoexcited states and radical intermediates.

Thermal Transformations:

The thermal decomposition of nitrogen-containing heterocyclic compounds often proceeds through complex, multi-step radical mechanisms. Studies on nitrogen-rich heterocyclic esters have shown that these compounds can be thermally stable up to 250 °C. nih.govnih.gov Above this temperature, decomposition typically involves the homolytic cleavage of C-C, C-N, and C-O bonds, leading to the formation of various volatile products. nih.gov

For instance, the thermal decomposition of certain nitrogen-rich heterocyclic esters in an inert atmosphere resulted in the emission of alcohols (methanol or ethanol, depending on the ester), ammonia, hydrogen cyanide, and other small molecules. nih.gov In an oxidizing environment, the decomposition products also included nitrogen oxides and carbon dioxide. nih.gov

The thermal degradation of chlorpyrifos, a pesticide containing a trichlorinated pyridine ring, proceeds via the initial formation of 3,5,6-trichloro-2-pyridinol. rsc.org This suggests that for this compound, thermal stress could potentially lead to the cleavage of the ester bond and transformations involving the chloro-substituted pyridine ring. Research on other aromatic esters has indicated that their thermal degradation can occur close to their melting points, which is a consideration for their application as phase change materials. mdpi.com

A study on the thermal decomposition of high-energy heterocyclic aromatic compounds established models for predicting thermal stability based on molecular structure. bibliotekanauki.pl These models highlight the importance of the heat of formation and the generation of stable products like nitrogen gas in determining the decomposition temperature. bibliotekanauki.pl

A summary of thermal decomposition characteristics of related heterocyclic esters is presented in Table 1.

| Compound Type | Decomposition Onset (Inert Atmosphere) | Key Decomposition Products (Inert Atmosphere) | Reference |

|---|---|---|---|

| Nitrogen-Rich Heterocyclic Esters | > 250 °C | Alcohols, NH₃, HCN, HNCO, Aldehydes, CO₂ | nih.govnih.gov |

| Chlorpyrifos (Trichlorinated Pyridine) | 550-650 °C (initial products) | 3,5,6-trichloro-2-pyridinol, Ethylene | rsc.org |

Comparative Reactivity Studies with Related Pyridine Esters

The reactivity of this compound is influenced by the electronic and steric effects of its substituents. The chlorine atom at the 5-position is an electron-withdrawing group, which generally decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less so to electrophilic substitution. Conversely, the methyl group at the 3-position is an electron-donating group, which can partially counteract the effect of the chlorine atom.

The position of these substituents is crucial. The ester group is at the 2-position, and its reactivity, particularly towards hydrolysis, will be affected by the adjacent methyl group at the 3-position, which can exert a steric hindrance effect.

Comparative data on the reactivity of closely related pyridine esters can help to contextualize the behavior of this compound. While direct comparative studies are scarce, information on isomers and other substituted picolinates is available. For example, the synthesis of 5-chloro-3-methylpicolinic acid, the precursor to the target ester, has been described, involving the hydrolysis of the corresponding nitrile. chemicalbook.com

The table below presents a comparison of related substituted methyl picolinate and nicotinate (B505614) derivatives, highlighting the different substitution patterns. The specific reactivity of each compound will be a function of the interplay between the electronic and steric effects of its unique set of substituents.

| Compound Name | CAS Number | Substitution Pattern |

|---|---|---|

| This compound | 886365-49-7 | 5-chloro, 3-methyl |

| Methyl 3-chloro-5-methylpicolinate | 1256835-39-8 | 3-chloro, 5-methyl |

| Methyl 2-chloro-6-methylnicotinate | 53277-47-7 | 2-chloro, 6-methyl (nicotinate) |

| Methyl 6-chloro-5-methylnicotinate | 65169-42-8 | 6-chloro, 5-methyl (nicotinate) |

| Methyl 6-methylnicotinate | Not available | 6-methyl (nicotinate) |

The electronic nature of the substituents significantly impacts the reactivity of the pyridine ring. The preparation of 2-chloro-5-methylpyridine, a related structure, involves several steps, including chlorination, highlighting the types of reactions the substituted pyridine ring can undergo. epo.org The synthesis of various methyl nicotinates and picolinates often involves multi-step processes, indicating that the introduction and manipulation of substituents on the pyridine ring are standard synthetic operations. google.comgoogle.com

Applications As Crucial Intermediates in Complex Organic Compound Synthesis

Precursor in the Construction of Advanced Heterocyclic Scaffolds

The pyridine (B92270) core of Methyl 5-chloro-3-methylpicolinate is a fundamental component of many biologically active heterocyclic compounds. The presence of the chloro and ester functionalities allows for further chemical transformations to build intricate, multi-ring systems.

While direct synthesis of triazolopyridines from this compound is not explicitly detailed in readily available literature, the synthesis of analogous structures from related chloropyridine derivatives is well-documented. For instance, the preparation of triazolopyridine derivatives often involves the reaction of a substituted 2-hydrazinopyridine (B147025) with a suitable cyclizing agent.

A plausible synthetic route could involve the initial conversion of the methyl ester of this compound to a hydrazide, followed by cyclization to form a triazolopyridine ring. The chlorine atom can then be further functionalized. For example, a patent describes the synthesis of triazolopyridine derivatives through the ring closure reaction of 2-hydrazino-3-chloropyridine with various acids under microwave irradiation. mdpi.com This methodology highlights the potential of chloropyridine precursors, analogous to this compound, in constructing such fused heterocyclic systems. Another patent details a similar cyclization of 2-hydrazino-3-chloro-5-trifluoromethylpyridine to yield triazolopyridine derivatives. arborpharmchem.com These examples strongly suggest that this compound is a viable starting material for the synthesis of a variety of substituted triazolopyridines, which are scaffolds of interest in medicinal chemistry. researchgate.net

The reactivity of the chloro and ester groups in this compound allows for its incorporation into a wide range of heterocyclic frameworks beyond triazolopyridines. The chlorine atom can be displaced by various nucleophiles, and the ester can be hydrolyzed, reduced, or converted to other functional groups, providing multiple avenues for derivatization.

For instance, substituted pyridines are known to be valuable building blocks in the synthesis of various bioactive heterocycles. nih.govroutledge.comtaylorfrancis.com The Vilsmeier-Haack reaction, for example, can be used to introduce formyl groups and facilitate the cyclization of pyridine precursors into fused systems like quinolines. patsnap.com While a direct application of this to this compound is not specified, the general reactivity patterns of substituted pyridines suggest its potential in such transformations. The synthesis of bioactive aminomethylated 8-hydroxyquinolines from substituted precursors further illustrates the versatility of functionalized pyridines in creating complex heterocyclic structures. mdpi.com

Role in the Synthesis of Agrochemical Intermediates

Chlorinated and methylated pyridines are pivotal intermediates in the agrochemical industry, serving as precursors for a new generation of pesticides that are highly efficient and have low toxicity. ijpsr.com Although direct evidence of this compound's use is not prominent, its structural motifs are present in key agrochemical intermediates.

For example, the intermediate 2-amino-5-chloro-3-methylbenzoic acid is crucial for the synthesis of the insecticide chlorantraniliprole. While not a direct derivative, the core structure of 5-chloro-3-methylpyridine is evident. The synthesis of 2-chloro-5-methyl pyridine is a key step in producing nicotinic insecticides like imidacloprid. ijpsr.com The functional groups on this compound make it a potential starting material for the synthesis of various pesticide active ingredients through modifications of the ester and chloro groups. The quality and purity of such intermediates are critical for the efficacy and safety of the final agrochemical products. mdpi.com

Utilization in the Synthesis of Pharmaceutical Precursors

Pyridine-based structures are integral to a vast number of pharmaceutical compounds. As a functionalized pyridine, this compound is a valuable intermediate in drug discovery and development. arborpharmchem.com The ability to modify its functional groups allows for the synthesis of a diverse range of molecules with potential therapeutic applications.

While specific drugs derived directly from this compound are not widely reported, the importance of similar building blocks is clear. For instance, a patent for the synthesis of a lornoxicam (B1675139) intermediate, methyl 5-chloro-3-methylsulfonyl thiophene-2-carboxylate, highlights the utility of related chloro-methylated esters in pharmaceutical synthesis. patsnap.comgoogle.com The development of new bioactive heterocycles often relies on the availability of versatile starting materials like substituted pyridines to create libraries of compounds for screening. nih.govroutledge.comtaylorfrancis.com

Contribution to the Synthesis of Precursors for Material Science Research

In the field of material science, functionalized organic molecules are essential for creating polymers and materials with specific properties. While direct applications of this compound in this area are not extensively documented, its chemical nature suggests potential uses.

The pyridine ring can be incorporated into polymer backbones or used to functionalize surfaces of materials like carbon nanotubes, altering their electronic and physical properties. google.com The development of functional materials often involves the synthesis of specialized monomers or additives, a role for which this compound is suited due to its reactive sites. For example, polymer micelles for drug delivery have been created using polymers with functionalized side chains. google.com While not a direct link, this illustrates the principle of using functionalized building blocks to create advanced materials.

Application as a Building Block in Combinatorial and Library Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating large libraries of diverse compounds for high-throughput screening in drug discovery and materials science. mdpi.com Scaffold-based libraries are designed around a common core structure, with variations introduced by attaching different building blocks. ijpsr.com

This compound, with its multiple points of functionalization, is an ideal candidate for use as a scaffold or building block in combinatorial synthesis. The ester group can be converted to an amide by reacting with a library of amines, while the chloro group can be substituted with various nucleophiles. This allows for the creation of a large number of distinct compounds from a single starting material. Although a specific library built from this compound is not explicitly described in the searched literature, the principles of combinatorial synthesis and the use of functionalized heterocyclic building blocks are well-established. researchgate.netijpsr.com

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Comprehensive Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of Methyl 5-chloro-3-methylpicolinate, offering unambiguous assignment of proton and carbon atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR spectroscopy of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons on the pyridine (B92270) ring appear as distinct signals. For the related compound, 5-chloro-3-methylpicolinic acid, the proton at the 6-position (H-6) resonates at approximately 8.41 ppm as a doublet, while the proton at the 4-position (H-4) appears around 7.73 ppm, also as a doublet. chemicalbook.com The methyl group protons at the 3-position typically show a singlet peak around 2.75 ppm. chemicalbook.com The protons of the methyl ester group are expected to appear as a singlet at approximately 3.9 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound Analogs

| Proton Assignment | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Coupling Constant (J) in Hz | Reference |

| H-6 (in 5-chloro-3-methylpicolinic acid) | 8.41 (CDCl₃) | d | 1.76 | chemicalbook.com |

| H-4 (in 5-chloro-3-methylpicolinic acid) | 7.73 (CDCl₃) | d | 1.76 | chemicalbook.com |

| -CH₃ (at C-3 in 5-chloro-3-methylpicolinic acid) | 2.75 (CDCl₃) | s | - | chemicalbook.com |

| -OCH₃ (Ester) | ~3.9 (Predicted) | s | - |

Note: The exact chemical shifts for this compound may vary slightly. Data for the closely related picolinic acid is provided for reference.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

For a similar compound, methyl benzoate, the carbonyl carbon of the ester group resonates at approximately 165.5 ppm. rsc.org The aromatic carbons show signals in the range of 122-136 ppm. rsc.org The carbon of the methyl ester group appears around 52.2 ppm. rsc.org In 5-chloro-3-methylpicolinic acid, the carboxylic acid carbon has been observed, and the aromatic and methyl carbons would have characteristic shifts. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ) in ppm | Reference |

| C=O (Ester) | ~165 | rsc.org |

| C-5 (C-Cl) | ~140-150 | |

| C-2 | ~148-152 | |

| C-6 | ~135-145 | |

| C-4 | ~130-138 | |

| C-3 | ~130-135 | |

| -OCH₃ (Ester) | ~52 | rsc.org |

| -CH₃ (at C-3) | ~18-25 |

Note: These are predicted values based on known data for analogous structures.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the precise connectivity of atoms in this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a correlation between the aromatic protons on the pyridine ring that are coupled to each other, confirming their spatial proximity. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.educolumbia.edu This is crucial for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the signal for the methyl protons at C-3 would show a cross-peak with the signal for the C-3 carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment identifies longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.educolumbia.edu This technique is instrumental in piecing together the entire molecular structure. For example, an HMBC spectrum would show a correlation between the protons of the methyl ester group and the carbonyl carbon, as well as the C-2 carbon of the pyridine ring. It would also show correlations between the methyl protons at C-3 and the C-2, C-3, and C-4 carbons, and between the aromatic protons and their neighboring carbons, thus confirming the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. ub.edu This allows for the determination of the elemental composition of this compound with a high degree of confidence. The exact mass can be calculated from the molecular formula, C₈H₈ClNO₂, and compared with the experimentally determined value to confirm the identity of the compound.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for picolinate (B1231196) esters may include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as characteristic cleavages of the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the following functional groups:

C=O Stretch (Ester) : A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

C-O Stretch (Ester) : A strong absorption band will likely appear in the 1200-1300 cm⁻¹ region.

C=C and C=N Stretches (Aromatic Ring) : Multiple absorption bands in the 1400-1600 cm⁻¹ range are characteristic of the pyridine ring.

C-H Stretches (Aromatic and Methyl) : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will be observed just below 3000 cm⁻¹.

C-Cl Stretch : The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |

| C=O Stretch (Ester) | 1720-1740 | |

| C-O Stretch (Ester) | 1200-1300 | |

| C=C and C=N Stretches (Aromatic) | 1400-1600 | mdpi.com |

| Aromatic C-H Stretch | >3000 | |

| Aliphatic C-H Stretch | <3000 | mdpi.com |

| C-Cl Stretch | 600-800 |

X-ray Crystallography for Single Crystal Structure Determination

For this compound, a successful single-crystal X-ray diffraction analysis would provide invaluable structural data. Key parameters that would be determined are presented in the table below, which currently remains unpopulated due to the absence of experimental data in the public domain.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

The data from such an analysis would confirm the planar structure of the pyridine ring and the relative orientations of the chloro, methyl, and methyl ester substituents. This information is crucial for understanding intermolecular interactions in the solid state, which can influence physical properties such as melting point and solubility.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to investigate the electronic transitions within a molecule. This method involves passing a beam of ultraviolet and visible light through a solution of the compound and measuring the absorbance of light at different wavelengths. The absorption of light corresponds to the promotion of electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In the case of this compound, the pyridine ring and its substituents constitute the primary chromophore. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) provide insights into the conjugation and electronic environment of the molecule.

Despite the utility of this technique, specific UV-Vis spectroscopic data for this compound are not reported in the available literature. A hypothetical data table for such findings is presented below.

Table 2: Hypothetical UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|---|---|---|

| Data not available | Data not available | Data not available | Data not available |

The electronic transitions are sensitive to the solvent polarity, and thus, UV-Vis spectra are typically recorded in a variety of solvents to study these effects. Such data would be valuable for understanding the photophysical properties of this compound and for quantitative analysis in solution.

Theoretical and Computational Chemistry Investigations

Computational Elucidation of Reaction Mechanisms

Reaction Pathway Modeling and Energy Profiles

For instance, the synthesis of pyridine (B92270) rings often involves condensation reactions or cycloadditions. researchgate.netbaranlab.org Computational models can elucidate the step-by-step mechanism of such syntheses. A general pathway for pyridine synthesis might involve imine formation and an aldol (B89426) condensation, and computational modeling can determine the likely sequence of these events. researchgate.net For the specific case of Methyl 5-chloro-3-methylpicolinate, which is an ester, a key final step would be the esterification of the corresponding carboxylic acid, 5-chloro-3-methylpicolinic acid.

Computational studies on the esterification of carboxylic acids, particularly in the presence of catalysts, can reveal the activation energies for each step of the reaction. researchgate.net For example, a study on the esterification of levulinic acid calculated an activation energy of 43 kJ/mol. researchgate.net While this is a different system, it demonstrates the type of data that can be obtained. A hypothetical energy profile for the final esterification step to form this compound would detail the energy changes as the reactants (5-chloro-3-methylpicolinic acid and methanol) approach and react, passing through a high-energy transition state to form the final product.

Table 1: Predicted Physicochemical Properties of this compound and a Related Analog

| Property | This compound | 5-Bromo-3-methylpicolinic acid |

| Molecular Formula | C₈H₈ClNO₂ | C₇H₆BrNO₂ |

| Molecular Weight | 185.61 g/mol | 216.03 g/mol |

| TPSA (Topological Polar Surface Area) | 39.19 Ų | 43.86 Ų |

| H-Bond Acceptors | 3 | 3 |

| H-Bond Donors | 0 | 1 |

| Rotatable Bonds | 1 | 1 |

Ab Initio and Semi-Empirical Methods for Electronic Property Analysis

The electronic properties of this compound, such as its reactivity, stability, and spectroscopic characteristics, can be investigated using ab initio and semi-empirical quantum chemistry methods.

Ab initio methods , which are based on first principles of quantum mechanics without experimental parameters, provide a highly accurate description of electronic structure. libretexts.orgarxiv.org Methods like Hartree-Fock and Density Functional Theory (DFT) are commonly used. For example, DFT has been used to study the electronic properties of halogenated pyrimidines, providing insights into the effects of halogen atoms on the screening of a C(1s) hole in the aromatic ring. nih.gov Such studies on this compound would help in understanding how the chloro and methyl substituents influence the electron distribution in the pyridine ring and the reactivity of the ester group.

Semi-empirical methods , such as AM1 and PM3, offer a computationally less expensive alternative by incorporating some experimental data into their calculations. uni-muenchen.deststephens.net.in These methods are well-suited for larger molecules and for initial explorations of molecular properties. While potentially less accurate than ab initio methods, they can provide valuable qualitative insights and are often used for pre-optimization of molecular structures before employing more rigorous computational techniques. acs.org For instance, the molecular structure of methyl picolinate (B1231196) has been investigated, revealing the existence of two conformers (s-trans and s-cis). chemicalbook.com Semi-empirical methods could be used to estimate the energy difference between such conformers for this compound.

A DFT study on polypyridine complexes has shown the importance of solvent effects in achieving chemically meaningful charge-separated ionic states, highlighting that computational models need to account for the molecule's environment. nih.gov

Advanced Molecular Interaction Studies via Computational Approaches

The way this compound interacts with other molecules, such as solvents or biological macromolecules, is crucial for many of its potential applications. Computational methods provide a powerful lens to study these non-covalent interactions.

Molecular docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govnih.govresearchgate.netmdpi.com For example, docking studies have been used to investigate the interaction of chromium(III) picolinate with protein tyrosine phosphatase, revealing an interaction energy of -7.00 kcal/mol. researchgate.net If this compound were to be investigated for biological activity, molecular docking could predict its binding affinity to a target protein.

Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions in the solid state. nih.gov A study on picolinic acid derivatives used this method to clarify the role of π-stacking and other weak non-bonding contacts in their crystal packing. nih.gov This type of analysis for this compound would provide a detailed picture of how individual molecules pack together in a crystal lattice.

Furthermore, computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize specific intermolecular interactions, such as hydrogen bonds. researchgate.net For instance, in a study of picolinic acid, a strong N⋯H–O hydrogen bond was found to stabilize the dominant conformer. researchgate.net Although this compound lacks a hydroxyl group for such strong hydrogen bonding, these methods could be used to analyze weaker C-H···O or C-H···N interactions that influence its structure and properties.

Table 2: Illustrative Data from Computational Studies on Related Pyridine Derivatives

| Study Type | Molecule Class | Computational Method | Key Finding | Reference |

| Electronic Properties | Halogenated Pyrimidines | DFT | Detailed description of the effects of the halogen atom on the screening of a C(1s) hole. | nih.gov |

| Molecular Interaction | Chromium(III) Picolinate | Molecular Docking | Prediction of binding affinity and interaction with amino acid residues in a protein active site. | researchgate.net |

| Crystal Packing | Picolinic Acid Derivatives | Hirshfeld Surface Analysis | Clarification of intermolecular interactions contributing to the solid-state behavior. | nih.gov |

| Conformational Analysis | Picolinic Acid | Gas-Phase Electron Diffraction & Ab Initio | Identification of the most stable conformer stabilized by an intramolecular hydrogen bond. | researchgate.net |

Emerging Research Avenues and Future Directions

Innovations in Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly being applied to the synthesis of pyridine-based compounds, aiming to reduce environmental impact and improve safety. For the production of picolinates, this includes the use of environmentally friendly solvents, renewable starting materials, and catalytic processes that minimize waste. researchgate.net For instance, research into the synthesis of polyesters from pyridine (B92270) dicarboxylic acid highlights the potential for creating sustainable materials from bio-derived sources. researchgate.net The enzymatic synthesis of polyesters in solvent-free systems is another promising green technique, although it currently often results in shorter polymer chains. researchgate.net

In the context of Methyl 5-chloro-3-methylpicolinate, future research will likely focus on replacing hazardous reagents and minimizing energy consumption. One potential area of innovation is the use of catalytic systems that can operate under milder conditions. For example, the direct polycondensation of dicarboxylic acids and diols using picryl chloride and pyridine has been shown to be effective at room temperature for producing polyesters. researchgate.net Adapting such methodologies to the synthesis of individual picolinate (B1231196) esters could significantly reduce the environmental footprint of their production.

Integration of Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for seamless integration of reaction, purification, and analysis steps. acs.orgrsc.org The application of flow chemistry to the synthesis of pharmaceutical products and other complex molecules is a rapidly growing field. acs.org For example, the synthesis of pyrazole (B372694) ester derivatives has been successfully demonstrated in a flow system, achieving higher yields in shorter reaction times compared to batch synthesis. acs.org

The automated synthesis of pyridine-oxazoline (PyOX) ligands, an important class of chiral ligands, has been achieved using a self-optimizing flow machine. rsc.orgresearchgate.net This system can rapidly identify optimal reaction conditions, demonstrating the power of combining flow chemistry with automation. rsc.orgresearchgate.net For a compound like this compound, an automated flow synthesis platform could enable on-demand production, rapid optimization of reaction parameters, and the efficient synthesis of a library of related derivatives for screening purposes. The development of such systems would represent a significant leap forward in the manufacturing of this and other specialty chemicals.

Exploration of Novel Catalytic Systems for Picolinate Functionalization

The development of novel catalytic systems is at the heart of modern organic synthesis. For picolinates, a key area of research is the C-H functionalization of the pyridine ring, which allows for the direct introduction of new functional groups without the need for pre-functionalized starting materials. researcher.liferesearchgate.netnih.gov This approach is highly atom-economical and can provide access to novel derivatives that would be difficult to synthesize using traditional methods.

Recent advances have seen the development of methods for the regioselective functionalization of pyridines. nih.govacs.orgacs.org For instance, photochemical organocatalytic methods have been developed for the functionalization of pyridines via pyridinyl radicals. acs.org Another strategy involves the dearomatization of the pyridine ring to enable meta-selective functionalization. nih.gov For this compound, the development of catalytic systems that can selectively activate and functionalize the C-H bonds of the pyridine ring would open up new avenues for creating a diverse range of derivatives with potentially new applications. Metalloporphyrins are another class of versatile catalysts capable of functionalizing C-H bonds through various atom/group transfer processes. rsc.org

Design and Synthesis of Undiscovered Derivatization Pathways

Building on the foundation of novel catalytic systems, researchers are actively designing and exploring new derivatization pathways for pyridine-containing molecules. The ability to selectively introduce a wide variety of functional groups onto the picolinate scaffold is crucial for tuning its chemical and physical properties for specific applications.

For this compound, this could involve the development of methods for the late-stage functionalization of the pyridine ring. researchgate.net For example, methods for the C-4 selective carboxylation of pyridines using CO2 have been recently developed, offering a direct route to isonicotinic acid derivatives. chemistryviews.org The application of such a method to this compound could lead to the synthesis of novel di-acid derivatives. Furthermore, the development of new synthetic routes to multi-substituted pyridines from simple starting materials, such as the synthesis from ylidenemalononitriles, provides additional strategies for creating novel picolinate structures. nih.gov

Application of Machine Learning and Artificial Intelligence in Synthetic Design and Reaction Prediction

AI models are being developed that can predict the products of chemical reactions with high accuracy, moving beyond traditional rule-based systems. acs.orgnih.gov These models can be trained on large datasets of known reactions to learn the underlying chemical principles that govern reactivity. This predictive power can be harnessed to design more efficient and reliable syntheses for complex molecules. For example, machine learning has been used to accelerate the design and synthesis of complex polyelemental heterostructures. nih.gov In the context of this compound, AI and ML can be employed to:

Propose novel and efficient synthetic routes.

Predict the optimal reaction conditions for a given transformation.

Identify potential side reactions and byproducts.

Guide the design of new derivatives with desired properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.